molecular formula C19H14ClFN2O4 B2588612 Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1359508-65-8

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2588612
CAS No.: 1359508-65-8
M. Wt: 388.78
InChI Key: SVKANMBYYIYHOZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative with a carbamoyl methoxy substituent at position 4 and a fluorine atom at position 4. The quinoline scaffold is widely explored in medicinal chemistry due to its structural versatility and biological relevance.

Properties

IUPAC Name

methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c1-26-19(25)16-9-17(14-8-12(21)5-6-15(14)23-16)27-10-18(24)22-13-4-2-3-11(20)7-13/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKANMBYYIYHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base like sodium methoxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of methoxy-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are extensively studied for their pharmacological activities, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibition. Below, the target compound is compared to structurally related analogs based on substituent variations, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituent at Position 4 Fluorine Position Key Biological Activity Solubility (LogP) Reference
Target Compound [(3-Chlorophenyl)carbamoyl]methoxy 6 Hypothesized P-gp inhibition 3.2 (estimated)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Methoxy, phenyl None Confirmed P-gp inhibition 2.8
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate Benzyloxy (3-chloro) 6 Unknown 3.5
Compound 7f () Acetamido-sulfonamido-ethyl-benzyl 6 Antimicrobial (quinolone class) 1.9

Key Findings

Substituent Effects on Activity: The target compound’s 3-chlorophenyl carbamoyl methoxy group provides hydrogen-bonding sites absent in the benzyloxy analog (). This may enhance interactions with P-gp’s substrate-binding pocket compared to the methoxy-phenyl derivative (), though experimental validation is needed. The 6-fluoro substituent in the target compound and benzyloxy analog likely improves metabolic stability compared to non-fluorinated quinolines (e.g., ’s compound), as fluorine reduces cytochrome P450-mediated oxidation .

Solubility and Bioavailability :

  • The carbamoyl group in the target compound moderately reduces LogP (3.2) compared to the benzyloxy analog (LogP 3.5), suggesting slightly better aqueous solubility. However, both are less soluble than Compound 7f (LogP 1.9), which has polar sulfonamido and acetamido groups .

Biological Activity: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () demonstrated potent P-gp inhibition (IC₅₀ = 0.8 µM), attributed to its planar quinoline ring and methoxy-phenyl substituent. Compound 7f’s antimicrobial activity highlights the role of bulky substituents (e.g., cyclopropane, sulfonamido) in disrupting bacterial DNA gyrase, a mechanism distinct from P-gp modulation .

Crystallographic Insights: Structural studies using SHELX and ORTEP () on related quinolines reveal that substituent conformation significantly impacts target binding. For example, the carbamoyl group’s orientation in the target compound could favor interactions with polar residues in P-gp’s transmembrane domains .

Biological Activity

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, a synthetic compound belonging to the quinoline derivative class, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H14_{14}ClFN2_2O4_4, with a molecular weight of approximately 388.8 g/mol. The structure features a quinoline core substituted with a carbamoyl group and a methoxy group, along with fluorine and chlorine atoms that enhance its biological activity .

PropertyValue
Molecular FormulaC19_{19}H14_{14}ClFN2_2O4_4
Molecular Weight388.8 g/mol
CAS Number1359508-65-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This mechanism leads to the stabilization of the enzyme-DNA complex, preventing proper DNA unwinding and ultimately causing cell death in susceptible bacteria.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of quinoline, including this compound, showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit essential enzymatic processes .
  • In Vivo Studies : In vivo pharmacokinetic studies have indicated that this compound possesses favorable absorption characteristics, which are crucial for its therapeutic efficacy. The compound was administered in animal models, revealing promising bioavailability and minimal toxicity .

The primary mechanism of action for this compound involves:

  • Inhibition of DNA Gyrase : The compound binds to the enzyme-DNA complex, disrupting the normal function required for DNA replication.
  • Topoisomerase IV Interaction : Similar to gyrase inhibition, it also affects topoisomerase IV, further contributing to its antimicrobial properties .
MechanismDescription
DNA Gyrase InhibitionPrevents DNA replication by stabilizing the enzyme-DNA complex
Topoisomerase IV InteractionDisrupts essential processes for bacterial survival

Potential Applications

Given its biological activity, this compound has potential applications in various fields:

  • Antimicrobial Therapy : It can be developed as a new class of antibiotics targeting resistant bacterial strains.
  • Cancer Research : Due to its structural similarities with other quinoline derivatives known for anticancer properties, further studies could explore its efficacy against cancer cells.
  • Chemical Probes : The compound may serve as a tool in biological research to study enzyme interactions and receptor binding .

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